molecular formula C21H20N2O8S B14700031 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea CAS No. 26972-19-0

1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea

Katalognummer: B14700031
CAS-Nummer: 26972-19-0
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: VVJZXKQMWXZDBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea is a complex organic compound characterized by the presence of furan rings and a thiourea core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea typically involves the reaction of furan-2-carbaldehyde with thiourea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiol derivatives.

    Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiourea derivatives and furan-containing compounds, such as:

  • 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]urea
  • 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea analogs with different substituents on the furan rings

Uniqueness

This compound is unique due to its specific combination of furan rings and thiourea core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

26972-19-0

Molekularformel

C21H20N2O8S

Molekulargewicht

460.5 g/mol

IUPAC-Name

1,1,3,3-tetrakis[furan-2-yl(hydroxy)methyl]thiourea

InChI

InChI=1S/C21H20N2O8S/c24-17(13-5-1-9-28-13)22(18(25)14-6-2-10-29-14)21(32)23(19(26)15-7-3-11-30-15)20(27)16-8-4-12-31-16/h1-12,17-20,24-27H

InChI-Schlüssel

VVJZXKQMWXZDBK-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(N(C(C2=CC=CO2)O)C(=S)N(C(C3=CC=CO3)O)C(C4=CC=CO4)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.